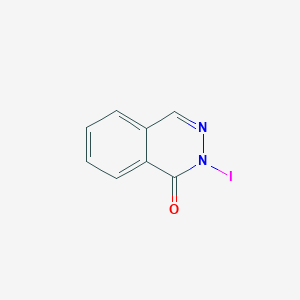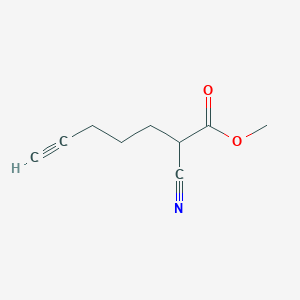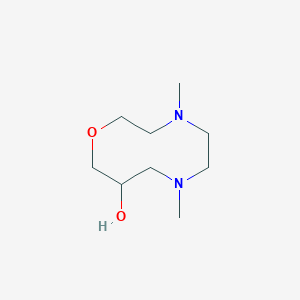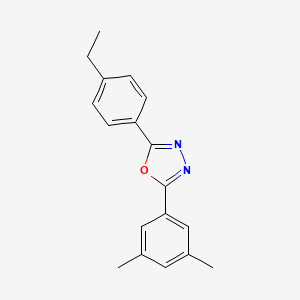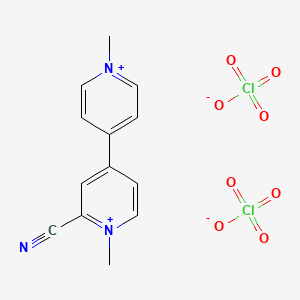
2-Cyano-1,1'-dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of large-scale reactors and optimized reaction conditions would be essential to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the bipyridinium ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state bipyridinium compounds, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Biology: The compound’s electrochemical properties make it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical systems. The molecular targets and pathways involved in its action are primarily related to its interaction with other redox-active species in the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4-Cyano-2,2’-bipyridine: This compound has a similar bipyridine core but differs in the position of the cyano group and the absence of methyl groups.
Uniqueness
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific combination of substituents, which confer distinct electrochemical properties. Its ability to undergo multiple redox processes and its stability in various conditions make it particularly valuable for applications in electrochemical devices and materials science.
Propriétés
Numéro CAS |
131186-45-3 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O8 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-2-carbonitrile;diperchlorate |
InChI |
InChI=1S/C13H13N3.2ClHO4/c1-15-6-3-11(4-7-15)12-5-8-16(2)13(9-12)10-14;2*2-1(3,4)5/h3-9H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
MHBJHSKUVYCOGB-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC(=[N+](C=C2)C)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


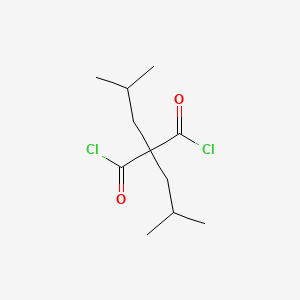
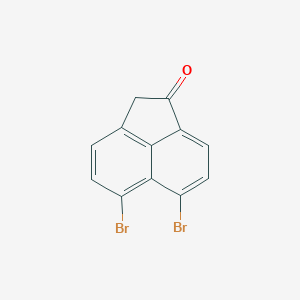
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)


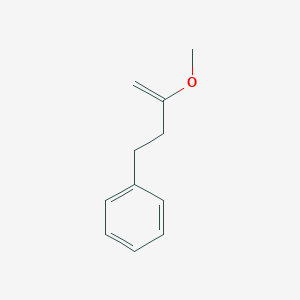

![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)

